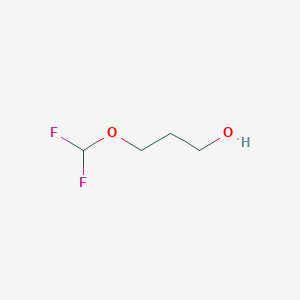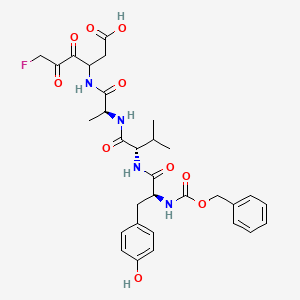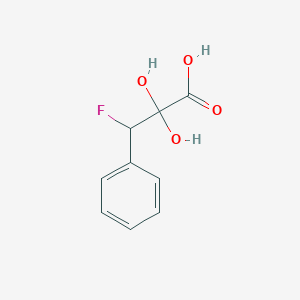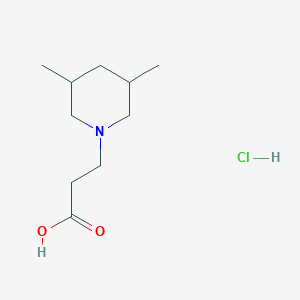
1-Piperidinepropanoicacid,3,5-dimethyl-,hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperidinepropanoicacid,3,5-dimethyl-,hydrochloride is a chemical compound with the molecular formula C10H20ClNO2 and a molecular weight of 221.73 g/mol . This compound belongs to the class of piperidine derivatives, which are known for their significant roles in medicinal chemistry and pharmaceutical applications .
Vorbereitungsmethoden
The synthesis of 1-Piperidinepropanoicacid,3,5-dimethyl-,hydrochloride typically involves the hydrogenation of 3,5-dimethylpyridine . The reaction conditions often include the use of a palladium catalyst under hydrogen gas. Another method involves the reduction of 3,5-dimethylpyridine using lithium triethylborohydride . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Piperidinepropanoicacid,3,5-dimethyl-,hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring can be functionalized with different substituents.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include palladium catalysts for hydrogenation, lithium triethylborohydride for reduction, and various oxidizing agents for oxidation reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Piperidinepropanoicacid,3,5-dimethyl-,hydrochloride has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Piperidinepropanoicacid,3,5-dimethyl-,hydrochloride involves its interaction with specific molecular targets and pathways. While detailed studies on this specific compound are limited, piperidine derivatives generally exert their effects by interacting with neurotransmitter receptors, enzymes, and other biological targets . These interactions can lead to various pharmacological effects, including modulation of neurotransmitter release and inhibition of enzyme activity.
Vergleich Mit ähnlichen Verbindungen
1-Piperidinepropanoicacid,3,5-dimethyl-,hydrochloride can be compared with other similar compounds such as:
2,6-Dimethylpiperidine: Another piperidine derivative with similar structural features but different biological activities.
Piperidine: The parent compound of piperidine derivatives, widely used in medicinal chemistry.
3,5-Dimethylpiperidine: A precursor to this compound with distinct chemical properties.
Eigenschaften
Molekularformel |
C10H20ClNO2 |
|---|---|
Molekulargewicht |
221.72 g/mol |
IUPAC-Name |
3-(3,5-dimethylpiperidin-1-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H19NO2.ClH/c1-8-5-9(2)7-11(6-8)4-3-10(12)13;/h8-9H,3-7H2,1-2H3,(H,12,13);1H |
InChI-Schlüssel |
JIOJESYYIJOZDC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(CN(C1)CCC(=O)O)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


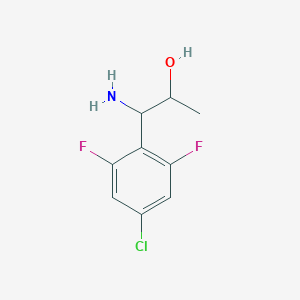
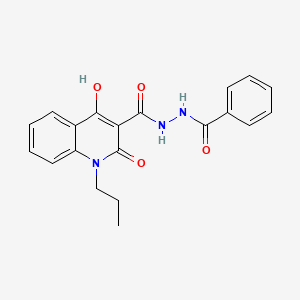
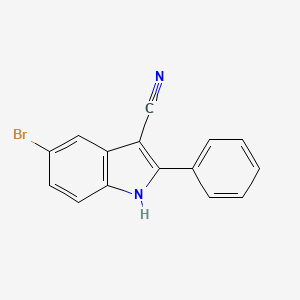
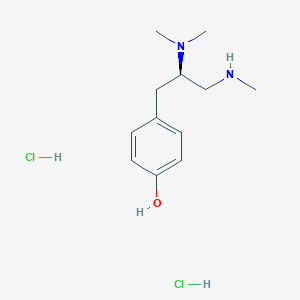
![4H-Pyrazolo[1,5-a]benzimidazole-3-carboxylic acid](/img/structure/B13028148.png)
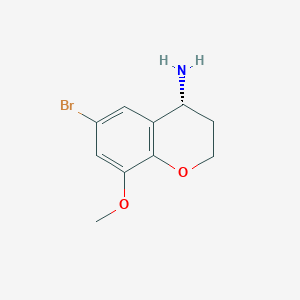
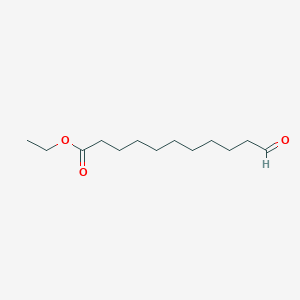
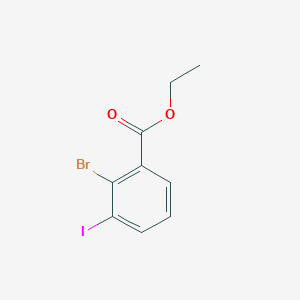
![2-[(3,6-Dichloropyridazin-4-yl)amino]-3,3-dimethylbutan-1-ol](/img/structure/B13028163.png)
